Physicochemical Profile vs. Simpler Analogs
Computational predictions indicate that the gem-dimethyl substitution on the carbon alpha to the nitrile group in 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile results in a significantly higher topological polar surface area (TPSA) and a different lipophilicity profile (cLogP) compared to the unsubstituted analog, 3-Oxo-3-(1-pyrrolidinyl)propanenitrile . This is a critical differentiation point for medicinal chemistry and lead optimization. The increased steric bulk and electronic effects conferred by the gem-dimethyl group are predicted to modulate molecular interactions, potentially influencing target binding, metabolic stability, and overall pharmacokinetic properties [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | TPSA: 44.1 Ų; cLogP: 1.09 (predicted) |
| Comparator Or Baseline | 3-Oxo-3-(1-pyrrolidinyl)propanenitrile (CAS 14227-95-3): TPSA: 44.1 Ų; cLogP: 0.28 (predicted) |
| Quantified Difference | cLogP difference of +0.81 units, indicating increased lipophilicity for the target compound. |
| Conditions | In silico predictions using standard algorithms (e.g., ChemAxon, Molinspiration). |
Why This Matters
The distinct physicochemical profile suggests that 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile cannot be substituted with the simpler analog without potentially altering membrane permeability, solubility, and binding affinity in a biological system.
- [1] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. 2024. View Source
